molecular formula C28H27NO6 B13007667 Fmoc-D-aspartic acid b-2-phenylisopropyl ester

Fmoc-D-aspartic acid b-2-phenylisopropyl ester

Cat. No.: B13007667
M. Wt: 473.5 g/mol
InChI Key: BIGAYZURJLNCBZ-XMMPIXPASA-N
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Description

Fmoc-D-aspartic acid b-2-phenylisopropyl ester: is a derivative of aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its unique protective groups that facilitate selective deprotection and coupling reactions. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid b-2-phenylisopropyl ester typically involves the following steps:

    Protection of the Aspartic Acid: The carboxyl group of aspartic acid is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.

    Esterification: The β-carboxyl group of the aspartic acid is esterified with 2-phenylisopropanol under acidic conditions to form the ester.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale esterification and protection reactions are carried out in industrial reactors.

    Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure the product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Piperidine: Used for Fmoc deprotection.

    Trifluoroacetic Acid (TFA): Used for selective removal of the 2-phenylisopropyl ester group.

    Dicyclohexylcarbodiimide (DCC): Used in coupling reactions to activate the carboxyl group for peptide bond formation.

Major Products:

    Deprotected Aspartic Acid Derivatives: Formed after removal of the Fmoc group.

    Hydrolyzed Products: Free carboxylic acids formed after ester hydrolysis.

    Peptide Chains: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-D-aspartic acid b-2-phenylisopropyl ester is widely used in solid-phase peptide synthesis due to its orthogonal protection strategy, which allows for selective deprotection and coupling.

Biology:

    Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein structure and function.

Medicine:

    Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-D-aspartic acid b-2-phenylisopropyl ester involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 2-phenylisopropyl ester group protects the β-carboxyl group, allowing for selective deprotection and coupling reactions.

Molecular Targets and Pathways:

    Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting reactive groups during synthesis.

    Selective Deprotection: The orthogonal protection strategy allows for selective deprotection, enabling the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

    Fmoc-L-aspartic acid β-2-phenylisopropyl ester: Similar structure but with the L-isomer of aspartic acid.

    Fmoc-D-aspartic acid α-2-phenylisopropyl ester: Similar structure but with the ester group at the α-position.

    Fmoc-D-glutamic acid β-2-phenylisopropyl ester: Similar structure but with glutamic acid instead of aspartic acid.

Uniqueness:

    Selective Protection: The combination of Fmoc and 2-phenylisopropyl ester groups provides a unique orthogonal protection strategy, allowing for selective deprotection and coupling reactions.

    D-Isomer: The use of the D-isomer of aspartic acid provides different stereochemical properties compared to the L-isomer, which can be advantageous in certain peptide synthesis applications.

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-propan-2-ylphenoxy)butanoic acid

InChI

InChI=1S/C28H27NO6/c1-17(2)18-9-7-8-14-25(18)35-26(30)15-24(27(31)32)29-28(33)34-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,17,23-24H,15-16H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1

InChI Key

BIGAYZURJLNCBZ-XMMPIXPASA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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